2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
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Overview
Description
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanoacetamide, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, which have significant biological and pharmaceutical applications .
Scientific Research Applications
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3,5-dimethylphenyl)acetamide: A similar compound with a simpler structure, lacking the pyridinyl group.
2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide: Another derivative with a methoxyphenyl group instead of the pyridinyl group.
Uniqueness
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can lead to improved biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-13(2)8-16(7-12)20-17(21)15(10-18)9-14-4-3-5-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDXBRIYXFHDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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